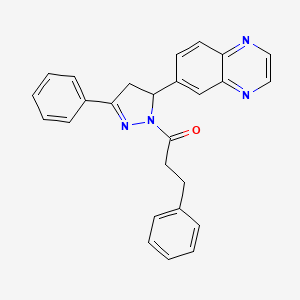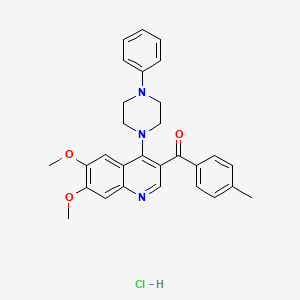
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, plays a crucial role in understanding the properties and reactivity of chemical compounds. Wazzan et al. (2016) carried out DFT and TD-DFT calculations to determine the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of related quinoline derivatives, providing insights into the molecular structure and its correlation with biological and chemical activities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives are influenced by their molecular structure. The synthesis and fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines by Stadlbauer et al. (2006) highlight the significance of substituent effects on the fluorescent properties of quinoline compounds, which could be pertinent for the study of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride (Stadlbauer, Avhale, Badgujar, & Uray, 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. While specific data on 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride may not be readily available, analogous compounds have been studied for their physical and chemical properties, aiding in the understanding of this compound's potential physical characteristics.
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, such as its reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are critical for its application in synthetic chemistry and drug development. The research on derivatives of 5,6-dimethoxybenzo[b]thiophen-2-(3H)one by Camoutsis et al. (1981) provides an example of how substituent variations can affect the chemical reactivity and properties of quinoline derivatives (Camoutsis, Catsoulacos, Salem, Terzis, & Filippakis, 1981).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of compounds closely related to the queried chemical, such as "3- Substituted octahydrobenzo[g]quinolines" and "dimethoxy[1]benzothieno[2,3-c]quinolines," showcases the chemical versatility and the methodologies employed in creating complex quinoline derivatives. These processes often involve multiple steps, including lithiation, hydrogenation, and cyclization, to achieve the desired chemical structures (Bänziger et al., 2000); (Stuart et al., 1987). These methodologies provide a foundation for synthesizing the queried compound by indicating possible synthetic routes and chemical reactions.
Pharmacological and Biological Applications
Quinoline derivatives have been extensively studied for their pharmacological properties. For example, "1,3-Diamino-6,7-dimethoxyisoquinoline derivatives" were evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating the role of quinoline derivatives in modulating receptor activities and potential therapeutic applications (Bordner et al., 1988). Additionally, "2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines" were synthesized and investigated for their fluorescent properties, highlighting the utility of quinoline derivatives in bioimaging and as probes in biological research (Stadlbauer et al., 2006).
Antimicrobial and Antitumor Activities
Quinoline and quinazoline derivatives have demonstrated significant antimicrobial and antitumor activities. For instance, "novel 4-anilinoquinolines and 4-anilinoquinazolines" were identified as potent inhibitors of Mycobacterium tuberculosis, offering insights into the development of new therapeutic agents against tuberculosis (Asquith et al., 2019). Another study focused on "novel 6,7-Dimethoxyquinazoline Derivatives" synthesized for their antitumor and antimicrobial activities, further emphasizing the potential of quinoline derivatives in developing new drugs (Kassab et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Orientations Futures
This involves potential areas of future research or applications of the compound.
Please consult a professional chemist or a trusted scientific database for accurate and detailed information. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22;/h4-12,17-19H,13-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQWOARTUCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

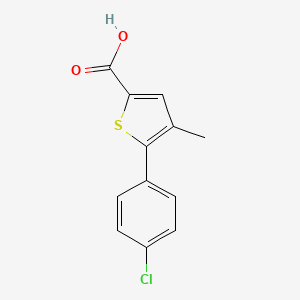
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
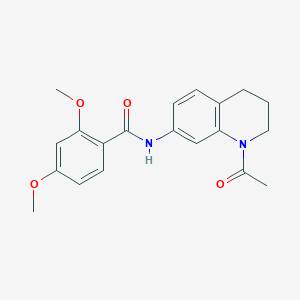
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
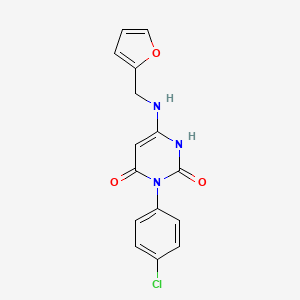
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
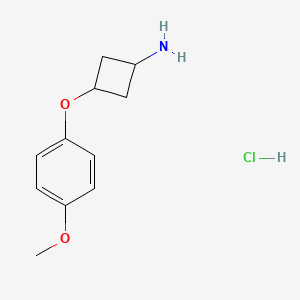
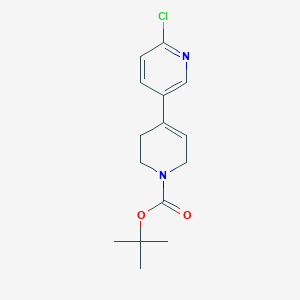
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)
